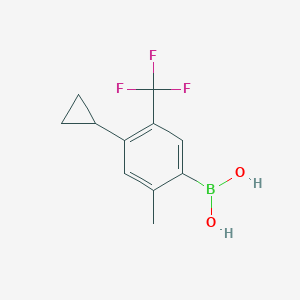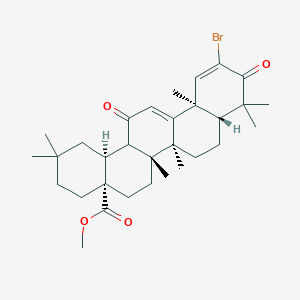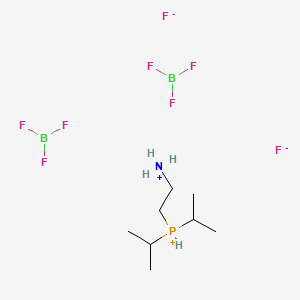![molecular formula C17H16 B14084214 1-{Bicyclo[2.2.1]hept-5-en-2-yl}naphthalene](/img/structure/B14084214.png)
1-{Bicyclo[2.2.1]hept-5-en-2-yl}naphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{Bicyclo[221]hept-5-en-2-yl}naphthalene is a complex organic compound characterized by its unique bicyclic structure fused with a naphthalene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{Bicyclo[2.2.1]hept-5-en-2-yl}naphthalene typically involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the cycloaddition process.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and ensure high yield. The use of advanced purification techniques, such as chromatography, is essential to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 1-{Bicyclo[2.2.1]hept-5-en-2-yl}naphthalene undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of saturated hydrocarbons.
Substitution: Electrophilic substitution reactions are common, where reagents like halogens or sulfonic acids replace hydrogen atoms on the naphthalene ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Halogens, sulfonic acids, Lewis acids as catalysts.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated or sulfonated derivatives.
Scientific Research Applications
1-{Bicyclo[2.2.1]hept-5-en-2-yl}naphthalene has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Medicine: Investigated for its role in drug design and development.
Industry: Utilized in the production of advanced materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of 1-{Bicyclo[2.2.1]hept-5-en-2-yl}naphthalene involves its interaction with specific molecular targets, leading to various biochemical effects. The bicyclic structure allows for unique binding interactions with enzymes and receptors, influencing pathways related to cellular signaling and metabolism.
Comparison with Similar Compounds
- 1-{Bicyclo[2.2.1]hept-5-en-2-yl}ethan-1-one
- 5-(Triethoxysilyl)-2-norbornene
- 5-(Triethoxysilyl)bicyclo[2.2.1]hept-2-ene
Uniqueness: 1-{Bicyclo[2.2.1]hept-5-en-2-yl}naphthalene stands out due to its fused naphthalene moiety, which imparts unique electronic and steric properties. This makes it particularly valuable in applications requiring specific molecular interactions and stability.
Properties
Molecular Formula |
C17H16 |
|---|---|
Molecular Weight |
220.31 g/mol |
IUPAC Name |
1-(2-bicyclo[2.2.1]hept-5-enyl)naphthalene |
InChI |
InChI=1S/C17H16/c1-2-6-15-13(4-1)5-3-7-16(15)17-11-12-8-9-14(17)10-12/h1-9,12,14,17H,10-11H2 |
InChI Key |
UPXNBKIXKLFISK-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC(C1C=C2)C3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Chloro-4-methoxy-6-[(4-methoxyphenyl)methoxy]pyridine](/img/structure/B14084131.png)
![N-[(2-bromo-4-chlorophenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14084136.png)

![Acetamide, 2-(hydroxyimino)-N-[4-(1-methylethyl)phenyl]-](/img/structure/B14084146.png)


![[(2R,3R,10S,11R,12R,13R,17R)-2,3,11-trihydroxy-4,4,10,13-tetramethyl-17-(6-methyl-5-methylideneheptan-2-yl)-1,2,3,5,6,7,11,12,16,17-decahydrocyclopenta[a]phenanthren-12-yl] acetate](/img/structure/B14084168.png)
![Terephthalaldehyde;4-[10,15,20-tris(4-aminophenyl)-21,23-dihydroporphyrin-5-yl]aniline](/img/structure/B14084169.png)

![7-Methyl-1-[4-(prop-2-en-1-yloxy)phenyl]-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14084196.png)

![[4-(2,2,2-Trifluoroethyl)phenyl]acetic acid](/img/structure/B14084208.png)


